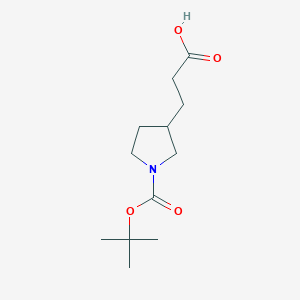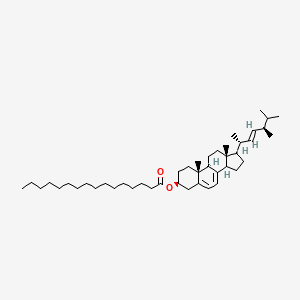
2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Overview
Description
“2-(4-Methyl-1,3-thiazol-2-yl)piperidine” is a research chemical with the molecular formula C9H14N2S . It has a molecular weight of 182.28 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string for “this compound” is CC1=CSC(=N1)C2CCCCN2 . This string represents the structure of the molecule in a linear format.Physical and Chemical Properties Analysis
The compound has a molecular weight of 182.28 . The InChI string for the compound is InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 . This string provides a standard way to encode the compound’s structure using text.Scientific Research Applications
Synthesis and Medicinal Applications
Anti-Arrhythmic Activity : Piperidine-based 1,3-thiazole derivatives, including structures similar to 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, have shown significant anti-arrhythmic activity. These compounds were synthesized through various chemical reactions involving piperidine and demonstrated notable effects in controlling arrhythmias (Abdel‐Aziz et al., 2009).
Antimicrobial Agents : Thiazolyl chalcones synthesized using piperidine have been found to possess potent antimicrobial properties. These compounds, which include this compound derivatives, were effective against various microbes, indicating their potential use in treating microbial infections (Venkatesan & Maruthavanan, 2011, 2012).
Anticancer Evaluation : Research on polyfunctional substituted 1,3-thiazoles, including compounds with a piperidine substituent, showed promising anticancer activity against several cancer cell lines. This suggests the potential of these compounds, structurally related to this compound, in cancer therapy (Turov, 2020).
Chemical Synthesis and Structural Studies
Synthesis of Alternative Compounds : Research on the one-pot cyclocondensation involving piperidine led to the creation of alternative products, including compounds structurally related to this compound. These findings contribute to the understanding of chemical reactions involving thiazole and piperidine (Krauze et al., 2007).
Crystal Structure Analysis : The study of the crystal structure of a compound closely related to this compound revealed insights into its molecular configuration, contributing to the understanding of its chemical properties and potential applications (Manimaran et al., 2014).
Pharmacological Studies
Insecticidal Activity : Novel piperidine thiazole compounds, akin to this compound, demonstrated insecticidal activities against armyworms. This indicates the potential of these compounds in agricultural applications (Ding et al., 2019).
Synthesis and Antihypertensive Activity : Stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, which are structurally related to this compound, were synthesized and evaluated for their antihypertensive activities, showing the potential use of these compounds in treating hypertension (Kasuya et al., 1983).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been associated with diverse biological activities .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Properties
IUPAC Name |
4-methyl-2-piperidin-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWOBOKVVXFSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate](/img/structure/B1441258.png)




![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)
![Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate](/img/structure/B1441267.png)
![[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1441269.png)


![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)



